Cas no 97-13-2 ({2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine)

{2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine structure
97-13-2 structure
Product Name:{2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine
CAS No:97-13-2
MF:C11H26N2
MW:186.337543010712
CID:803837
PubChem ID:66797
Update Time:2025-11-01

{2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N1,N2-tris(1-methylethyl)-
    • N N N'-TRIISOPROPYLETHYLENEDIAMINE
    • N,N,N-TriisopropylethylenediaMine
    • N,N,N'-Triisopropyl-1,2-ethanediamine
    • N,N,N'-Triisopropyl-ethylendiamin
    • {2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine
    • SCHEMBL841169
    • {2-[bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine
    • DTXSID7059149
    • N,N,N'-Triisopropylethylenediamine
    • MFCD00041340
    • 93256-96-3
    • YB4A9T9K7P
    • N,N,N'-triisopropyl ethylene diamine
    • N1,N1,N2-TRIS(1-METHYLETHYL)-1,2-ETHANEDIAMINE
    • N1,N1,N2-triisopropylethane-1,2-diamine
    • 1,2-Ethanediamine, N1,N1,N2-tris(1-methylethyl)-
    • N,N',N'-tri(propan-2-yl)ethane-1,2-diamine
    • NBRDOTCCPKGGCZ-UHFFFAOYSA-N
    • N,N',N'-triisopropylethane-1,2-diamine
    • EN300-163009
    • EINECS 202-561-9
    • 1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)-
    • Ethylenediamine, N,N,N'-triisopropyl-
    • N,N',N'-triisopropyl ethylene diamine
    • 97-13-2
    • NS00040511
    • UNII-YB4A9T9K7P
    • AKOS000231404
    • Inchi: 1S/C11H26N2/c1-9(2)12-7-8-13(10(3)4)11(5)6/h9-12H,7-8H2,1-6H3
    • InChI Key: NBRDOTCCPKGGCZ-UHFFFAOYSA-N
    • SMILES: N(CCNC(C)C)(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 186.21000
  • Monoisotopic Mass: 186.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 0.819g/cm3
  • Boiling Point: 205.2ºC at 760 mmHg
  • Flash Point: 34.2ºC
  • Refractive Index: 1.442
  • PSA: 15.27000
  • LogP: 2.49410

{2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine Security Information

  • Hazardous Material transportation number:UN 2735
  • Hazard Category Code: 34
  • Safety Instruction: S26; S36/37/39
  • Risk Phrases:R34

{2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine Customs Data

  • HS CODE:2921290000
  • Customs Data:

    China Customs Code:

    2921290000

    Overview:

    2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on {2-bis(propan-2-yl)aminoethyl}(propan-2-yl)amine

Professional Introduction to Compound with CAS No. 97-13-2 and Product Name: 2-bis(propan-2-yl)aminoethyl)(propan-2-yl)amine

The compound with CAS No. 97-13-2 and the product name 2-bis(propan-2-yl)aminoethyl)(propan-2-yl)amine represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The intricate architecture of this molecule, featuring multiple functional groups, makes it a versatile candidate for various chemical modifications and interactions.

In recent years, the exploration of novel amines has been a focal point in medicinal chemistry, particularly in the design of bioactive molecules. The presence of two propyl groups in the amine chain enhances the compound's solubility and reactivity, making it an attractive scaffold for further derivatization. This property is particularly valuable in the synthesis of enzyme inhibitors and receptor modulators, which are critical in treating a wide range of diseases.

The molecular formula of 2-bis(propan-2-yl)aminoethyl)(propan-2-yl)amine can be represented as C9H21N3, indicating a relatively high molecular weight compared to simpler amines. This higher molecular weight contributes to increased stability and longer half-life in biological systems, which is a desirable characteristic for pharmaceutical applications. Additionally, the compound's structural complexity allows for multiple points of interaction with biological targets, potentially leading to more effective therapeutic outcomes.

Recent studies have highlighted the importance of amine-based compounds in the development of novel drugs. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in metabolic pathways associated with inflammation and neurodegeneration. The propyl groups in the molecule facilitate hydrogen bonding and hydrophobic interactions, which are essential for binding affinity and specificity. These interactions are crucial for designing molecules that can precisely target pathological processes without affecting normal cellular functions.

The synthesis of 2-bis(propan-2-yl)aminoethyl)(propan-2-yl)amine involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies not only enhance the efficiency of production but also allow for the introduction of additional functional groups, expanding the compound's utility in drug discovery.

In conclusion, the compound with CAS No. 97-13-2 and its product name 2-bis(propan-2-yl)aminoethyl)(propan-2-yl)amine represent a significant contribution to the field of organic chemistry and pharmaceutical research. Its unique molecular structure, characterized by multiple propyl groups and amine functionalities, makes it a versatile candidate for further chemical modifications and biological applications. The compound's potential in drug development, particularly in designing enzyme inhibitors and receptor modulators, underscores its importance in advancing therapeutic strategies against various diseases.

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